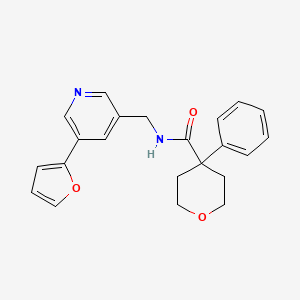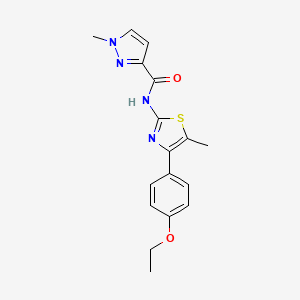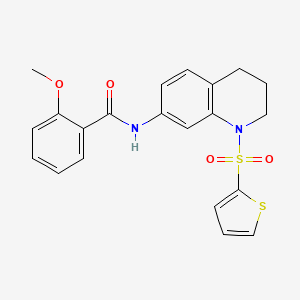
3-Cyanocyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyanocyclobutanecarboxylic acid is a cyclic organic compound with the molecular formula C6H7NO2 . It is a derivative of cyclobutanecarboxylic acid, which is a colorless nonvolatile liquid and an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring with a carboxylic acid (-COOH) group and a cyanide (-CN) group attached to it . The molecular weight is 125.13 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 125.13 . The compound is stored in a sealed, dry environment at room temperature .Aplicaciones Científicas De Investigación
Chemical Properties and Reactions
- Ester and Formyl Group Interactions: Methyl 3-formylcyclobutene-3-carboxylate, synthesized from cyclobutane-1,1-dicarboxylic acid, undergoes thermolysis to form methyl (2H)-pyrane-5-carboxylate, highlighting the electrocyclization of the formyl-in, ester-out product (Niwayama & Houk, 1992).
- Hydrolysis and Decarboxylation: Treatment of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates with sodium hydroxide leads to hydrolysis and decarboxylation, producing cyclobutanecarbonitriles and acyclic acetals of α-keto esters, depending on conditions (Ooms et al., 1977).
Synthesis and Material Science Applications
- Continuous Photo Flow Synthesis: A continuous photo flow synthesis approach was investigated for the scale-up synthesis of cyclobutanecarboxylic acid derivatives. This method is significant for preparing biologically active compounds and materials science applications containing cyclobutane ring systems (Yamashita et al., 2019).
- Synthesis of 3-Oxocyclobutanecarboxylic Acid: An improved synthesis method for 3-oxocyclobutanecarboxylic acid demonstrates advantages like easy operation and low cost, suitable for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010).
Pharmacological Applications
- Synthesis of Amino Acids and Alcohols: The synthesis of enantiopure cyclobutane amino acids and amino alcohols, useful for preparing oligopeptides and carbocyclic nucleosides, was achieved from α-pinene (Balo et al., 2005).
- Boron Neutron Capture Therapy Agent: A novel boronated aminocyclobutanecarboxylic acid was synthesized for potential use in boron neutron capture therapy, highlighting its therapeutic applications (Kabalka & Yao, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
3-cyanocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-2H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZROLCXFIZNQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy][1,8]naphthyridine](/img/structure/B2883708.png)
![2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2883711.png)





![3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2883719.png)

![Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2883723.png)
![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2883727.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2883729.png)
